(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves a multi-step process. The initial step often includes the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the 3-chloro-4-(propan-2-yloxy)phenyl group. The reaction conditions may vary, but common reagents include chlorinating agents and alkylating agents under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and automated control systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Caffeine: An alkaloid with a purine structure, used for comparison due to its well-studied chemical and biological properties.
Ringer’s Lactate Solution: Although not structurally similar, it is used for comparison in terms of its application in medicine.
Uniqueness
(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(3-chloro-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(2)19-11-4-3-8(5-9(11)14)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHKOKMWWWLYBD-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.